2,5-diphenyl-1H-imidazole-4-carboxylic acid
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Overview
Description
2,5-Diphenyl-1H-imidazole-4-carboxylic acid is a heterocyclic aromatic organic compound characterized by the presence of an imidazole ring substituted with two phenyl groups and a carboxylic acid group. This compound is part of the imidazole family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diphenyl-1H-imidazole-4-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde or ketone in the presence of a catalyst.
Substitution with Phenyl Groups: The phenyl groups are introduced through electrophilic aromatic substitution reactions, where the imidazole ring acts as a nucleophile.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions, often using strong oxidizing agents like potassium permanganate or chromic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also gaining traction in industrial production.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diphenyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, iron(III) chloride.
Major Products Formed:
Oxidation: Carbon dioxide, water.
Reduction: Imidazoline derivatives.
Substitution: Brominated phenyl derivatives.
Scientific Research Applications
2,5-Diphenyl-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,5-diphenyl-1H-imidazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions and forming coordination complexes. The phenyl groups can interact with biological macromolecules, influencing their activity.
Comparison with Similar Compounds
2,5-Diphenyl-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern on the imidazole ring. Similar compounds include:
1H-Imidazole: A simpler imidazole derivative without phenyl groups.
4-Imidazolecarboxylic acid: An imidazole derivative with a carboxylic acid group but without phenyl groups.
2,4,5-Triphenylimidazole: An imidazole derivative with three phenyl groups.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
57643-35-3 |
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Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2,4-diphenyl-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)14-13(11-7-3-1-4-8-11)17-15(18-14)12-9-5-2-6-10-12/h1-10H,(H,17,18)(H,19,20) |
InChI Key |
MFGBCVKPCZKVCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC=C3)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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